molecular formula C6H13NO2 B7902200 2-Aminocyclohexane-1,3-diol

2-Aminocyclohexane-1,3-diol

Cat. No.: B7902200
M. Wt: 131.17 g/mol
InChI Key: MNLZNJPXUJURMD-UHFFFAOYSA-N
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Description

Contextual Significance of Aminocyclohexane Diols in Contemporary Organic Chemistry

Aminocyclohexane diols, also known as aminocyclitols, are a class of organic compounds characterized by a cyclohexane (B81311) ring substituted with at least one amino group and two hydroxyl groups. nih.govingentaconnect.comontosight.ai These structures are of profound importance in modern organic chemistry due to their prevalence in a wide array of biologically active natural products and synthetic molecules. researchgate.netresearchgate.net They serve as crucial building blocks, or synthons, in the stereoselective synthesis of complex targets, including pharmaceuticals and agrochemicals. The functional groups—amine and alcohol—provide multiple points for chemical modification and can engage in critical hydrogen bonding interactions with biological macromolecules. ontosight.ai

The rigid, chair-like conformation of the cyclohexane ring, combined with the stereochemical diversity offered by the substituents, allows for the creation of well-defined three-dimensional structures. This structural precision is paramount for achieving specific and potent interactions with biological targets like enzymes and receptors. ontosight.ai Consequently, the development of synthetic methodologies to access stereochemically pure aminocyclohexane diols remains an active and competitive area of research. ingentaconnect.comrsc.org

Overview of Structural Classes and Biological Relevance Related to 2-Aminocyclohexane-1,3-diol

The family of aminocyclohexane diols, or more broadly, aminocyclitols, is diverse. They are key components in various medicinally relevant compounds. nih.govingentaconnect.comresearchgate.net For instance, they form the core of aminoglycoside antibiotics, which have long been mainstays in combating bacterial infections. nih.govingentaconnect.comslideshare.net Another significant group is the aminocarbasugars, which are structural mimics of sugars and often act as potent inhibitors of glycosidase enzymes. nih.govingentaconnect.comresearchgate.net This inhibitory action has therapeutic applications in managing diseases like diabetes and viral infections. researchgate.net

The aminocyclitol framework is also a versatile scaffold in drug design, utilized in the development of carbocyclic nucleoside analogues with antiviral properties. nih.govingentaconnect.com While direct biological activities of this compound itself are not extensively documented in mainstream research, its derivatives have shown promise. For example, research into related structures like 2-Nitrocyclohexane-1,3-diol suggests that its derivatives possess potential antimicrobial and anticancer properties. The reduction of the nitro group in this precursor is a viable route to obtaining this compound, highlighting its role as a key intermediate in the synthesis of potentially bioactive compounds. The biological significance of compounds like its isomer, 3-aminocyclohexane-1,2-diol, which can interact with enzymes and receptors, further underscores the potential of this structural class. ontosight.ai

Historical Development and Current Research Trends in this compound Chemistry

The study of aminocyclohexane diols has a rich history, with early work focusing on the isolation and structural elucidation of natural products. cdnsciencepub.com Synthetic efforts soon followed, with chemists developing methods to prepare these complex structures in the laboratory. A notable historical synthesis involved the preparation of stereoisomers of 3-amino-1,2-cyclohexanediol from 1-alkoxy-2,3-epoxycyclohexanes, dating back to studies in the mid-20th century. cdnsciencepub.com

Current research trends in the broader field of synthetic organic chemistry are heavily influencing the approaches to aminocyclohexitols. There is a strong emphasis on "green chemistry," which prioritizes the use of safer reagents and more efficient, atom-economical reactions. mdpi.com Furthermore, the development of catalytic methods, including enzymatic and photocatalytic processes, is a major focus, aiming to improve the stereoselectivity and efficiency of syntheses. researchgate.net

For this compound specifically, its synthesis is often linked to its nitro-analogue, 2-Nitrocyclohexane-1,3-diol, where the reduction of the nitro group is a key transformation. Modern synthetic strategies increasingly employ diversity-oriented approaches to generate libraries of aminocyclohexitols from common starting materials, enabling the exploration of a wider chemical space for biological screening. thieme-connect.comresearchgate.netthieme-connect.com While comprehensive studies dedicated exclusively to this compound are less common than for some of its isomers, rsc.orgnih.gov its availability as a chemical reagent and its role as a precursor continue to ensure its relevance in academic and industrial research.

Chemical Compound Data

Below are interactive tables detailing the properties and identifiers for this compound.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₆H₁₃NO₂ nih.gov
Molecular Weight 131.17 g/mol nih.gov
XLogP3 -1 nih.gov
Hydrogen Bond Donor Count 3 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 1 nih.gov
Exact Mass 131.094628657 Da nih.gov
Monoisotopic Mass 131.094628657 Da nih.gov
Topological Polar Surface Area 66.5 Ų nih.gov

Table 2: Identifiers for this compound

Identifier Type Identifier Source
IUPAC Name This compound nih.gov
InChI InChI=1S/C6H13NO2/c7-6-4(8)2-1-3-5(6)9/h4-6,8-9H,1-3,7H2 nih.gov
InChIKey MNLZNJPXUJURMD-UHFFFAOYSA-N nih.gov
Canonical SMILES C1CC(C(C(C1)O)N)O nih.gov
CAS Number 2753-42-6 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminocyclohexane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-6-4(8)2-1-3-5(6)9/h4-6,8-9H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLZNJPXUJURMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959244
Record name 2-Aminocyclohexane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38332-12-6
Record name NSC264405
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminocyclohexane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Aminocyclohexane 1,3 Diol

Classical Chemical Synthesis Routes to 2-Aminocyclohexane-1,3-diol Scaffolds

The construction of the this compound framework has been approached through various classical synthetic strategies. These methods primarily focus on the sequential or concerted installation of the requisite amino and hydroxyl functionalities onto a pre-existing cyclohexane (B81311) ring.

Strategies for Installation of Hydroxyl and Amino Functionalities

The introduction of hydroxyl and amino groups onto a cyclohexane backbone can be achieved through several well-established chemical transformations. One common strategy involves the use of cyclic olefins as starting materials. For instance, the epoxidation of cyclohexene (B86901) followed by regioselective ring-opening with an amine nucleophile can furnish a trans-2-aminocyclohexanol. Subsequent stereoselective hydroxylation of the remaining double bond would then lead to the desired this compound.

Another approach involves the aminohydroxylation of a suitable cyclohexene derivative. This can be accomplished using reagents like chloramine-T in the presence of osmium tetroxide, which can introduce both the amino and hydroxyl groups in a concerted or stepwise manner. The choice of reagents and reaction conditions plays a critical role in controlling the stereochemical outcome of these transformations.

Furthermore, the reduction of functionalized cyclohexane precursors, such as amino-ketones or nitro-alcohols, provides another avenue to these scaffolds. For example, the reduction of a 2-aminocyclohexane-1,3-dione derivative would yield the target diol. The choice of reducing agent can influence the diastereoselectivity of the final product.

Regioselective Control in this compound Synthesis

Achieving regiochemical control is paramount in the synthesis of this compound to ensure the correct placement of the functional groups. In methods commencing from unsymmetrically substituted cyclohexene derivatives, the directing effects of existing substituents are often exploited to guide the incoming amino and hydroxyl groups to the desired positions.

For instance, in the ring-opening of a substituted cyclohexene oxide, the regioselectivity of the nucleophilic attack by an amine is influenced by both steric and electronic factors. Generally, under neutral or basic conditions, the amine will attack the less sterically hindered carbon of the epoxide. Conversely, under acidic conditions, the reaction may proceed through a more carbocation-like transition state, leading to attack at the more substituted carbon. Careful selection of the reaction conditions is therefore essential to achieve the desired 2-amino-1,3-diol substitution pattern.

Stereoselective and Asymmetric Synthesis of this compound Isomers

The biological activity of this compound derivatives is often highly dependent on their stereochemistry. Consequently, significant research has been dedicated to the development of stereoselective and asymmetric methods to access specific isomers in high purity.

Chiral Pool Approaches for Enantiopure this compound

The chiral pool provides a valuable source of enantiomerically pure starting materials for the synthesis of complex molecules. ankara.edu.tr Natural products such as carbohydrates, amino acids, and terpenes can be elaborated into the desired this compound scaffold, thereby transferring their inherent chirality to the target molecule. ankara.edu.tr

For example, a carbohydrate-derived starting material with pre-defined stereocenters can be chemically transformed through a series of steps, including ring formation and functional group manipulations, to yield an enantiopure aminocyclohexanediol. This approach leverages the stereochemical information encoded in the natural product to avoid the need for chiral resolutions or asymmetric catalysis in later stages of the synthesis.

Asymmetric Catalysis in the Preparation of this compound Derivatives

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral compounds. In the context of this compound synthesis, chiral catalysts can be employed to control the stereochemical outcome of key bond-forming reactions.

One notable application is the asymmetric aminohydroxylation of cyclohexene derivatives. The use of chiral ligands in conjunction with a transition metal catalyst, such as osmium, can facilitate the enantioselective addition of amino and hydroxyl groups across the double bond, leading to the formation of a specific enantiomer of the aminocyclohexanediol. Similarly, chiral catalysts can be utilized in the kinetic resolution of racemic intermediates, selectively reacting with one enantiomer to leave the other enriched.

The development of bifunctional organocatalysts has also provided new avenues for the asymmetric synthesis of aminocyclohexane derivatives. For instance, chiral sulfonamides derived from trans-1,2-diaminocyclohexane have proven effective in promoting asymmetric reactions. rsc.org

Diastereoselective Control in this compound Synthesis

Controlling the relative stereochemistry of the three stereocenters in this compound is a significant synthetic challenge. Diastereoselective reactions are employed to favor the formation of one diastereomer over the others.

Substrate-controlled diastereoselectivity is a common strategy, where the stereochemistry of an existing chiral center in the starting material directs the stereochemical outcome of subsequent reactions. For example, the stereoselective reduction of a cyclic ketone bearing a chiral auxiliary can lead to the formation of a specific diastereomer of the corresponding alcohol.

Reagent-controlled diastereoselectivity involves the use of a chiral reagent or catalyst to induce a particular stereochemical outcome, regardless of the substrate's inherent stereochemistry. A notable example is the stereoselective hydroxyamination of allylic carbamates in the presence of potassium osmate, which has been used to synthesize pinane-based 2-amino-1,3-diols. beilstein-journals.org This method allows for the insertion of the amino and hydroxyl groups with a defined relative stereochemistry. beilstein-journals.org The alkaline hydrolysis of the resulting oxazolidin-2-one intermediates yields the desired primary aminodiols. beilstein-journals.org

Starting MaterialKey TransformationProduct
IsopinocarveolCarbamate formation, stereoselective aminohydroxylationPinane-fused oxazolidin-2-one
(1R)-(−)-myrtenolCarbamate formation, stereoselective aminohydroxylationSpiro-oxazolidin-2-one
Pinane-fused oxazolidin-2-oneAlkaline hydrolysisPrimary 2-amino-1,3-diol
Spiro-oxazolidin-2-oneAlkaline hydrolysisPrimary 2-amino-1,3-diol

The relative stereochemistry of the newly formed aminodiols can be determined using spectroscopic techniques such as 2D NMR and X-ray crystallography. beilstein-journals.org

Biocatalytic Pathways to this compound and Analogues

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and milder reaction conditions. The enzymatic synthesis of aminodiols leverages the inherent stereo- and regioselectivity of enzymes to produce chiral compounds with high purity.

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. Enzymes, with their highly structured active sites, excel at catalyzing reactions with exceptional levels of stereo- and regioselectivity. In the context of aminocyclitol synthesis, several classes of enzymes have been employed to achieve desired stereoisomers.

Aminotransferases (ATAs), for instance, are crucial in the biosynthesis of aminocyclitols by installing the amino group. The formation of the aminocyclitol unit of hygromycin A involves a key step where the myo-inosose-5 intermediate is converted to 2L-2-amino-2-deoxy-neo-inositol by the PLP-dependent aminotransferase Hyg8 nih.gov. Similarly, l-glutamine:aminocyclitol aminotransferase is a common enzyme in the biosynthesis of many major aminoglycoside antibiotics nih.gov. The stereochemical outcome of these reactions is dictated by the specific enzyme used, allowing for the selective synthesis of different diastereomers.

Hydrolases, such as lipases and proteases, can also be utilized in kinetic resolutions of racemic mixtures of aminocyclohexanol derivatives to isolate enantiomerically pure compounds. A notable example is the resolution of racemic 2-aminocyclohexanol (B3021766) derivatives using (R)- and (S)-mandelic acid, which yields both enantiomers with greater than 99% enantiomeric excess (ee) nih.gov.

The table below summarizes key enzymes and their roles in achieving stereoselectivity in aminodiol synthesis.

Enzyme ClassRole in SynthesisExampleStereochemical Outcome
AminotransferasesIntroduction of amine functionalityHyg8 in Hygromycin A biosynthesisFormation of specific stereoisomers (e.g., 2L-2-amino-2-deoxy-neo-inositol) nih.gov
Hydrolases (in resolution)Separation of enantiomersLipase-catalyzed resolution of aminocyclohexanolsIsolation of enantiopure isomers (>99% ee) nih.gov
Alcohol DehydrogenasesAsymmetric reduction or oxidationADH-catalyzed resolution of bicyclic alcoholsKinetic resolution to yield enantiopure alcohols and ketones

A two-step enzymatic synthesis of amino diols has been described, highlighting the potential for multi-enzyme cascades researchgate.net. The biosynthesis of aminocyclitol-containing natural products often involves a highly efficient assembly process that uses enzymes in a repetitive manner, representing one of the most efficient biosynthetic machineries in microbial secondary metabolism nih.gov. For instance, the biosynthesis of DOI-derived aminoglycosides like butirosin (B1197908) and neomycin involves a conserved set of genes for the assembly of the core paromamine (B1213074) structure nih.gov.

Genetic manipulation of biosynthetic pathways can also be considered a chemoenzymatic strategy. For example, inactivating the glycosyltransferase gene (valG) in the validamycin producer resulted in mutants that accumulate high levels of validoxylamine A, which can then serve as a scaffold for the chemical or enzymatic synthesis of validamycin analogs nih.gov.

Innovative Synthetic Strategies for this compound (e.g., Tandem Reactions)

Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer a powerful approach to rapidly increase molecular complexity. These strategies are highly atom-economical and can significantly shorten synthetic sequences.

The synthesis of substituted cycloalkanones, which can be precursors to aminocyclohexanediols, has been achieved through a tandem carbene and photoredox-catalyzed process nih.govresearchgate.net. This method allows for a formal [5 + 1] cycloaddition to construct the cyclohexanone (B45756) ring nih.govresearchgate.net. Another innovative approach involves a double aldol (B89426) condensation–Michael addition–cyclization–double click reaction sequence conducted in one pot for the synthesis of complex cyclic systems researchgate.net.

While not specific to this compound, a process for preparing cis-2-aminocyclohexanol from cyclohexene has been developed, involving a three-step sequence of cyclization, ring-opening, and resolution google.com. Such strategies could potentially be adapted for the synthesis of the target diol. The Tiffeneau–Demjanov rearrangement of cis-2-aminocyclohexanol upon treatment with nitrous acid provides a route to both cyclohexanone and cyclopentylmethanal, demonstrating a rearrangement-based synthetic strategy stackexchange.com.

The table below outlines some innovative tandem strategies applicable to the synthesis of cyclic amino alcohols.

Tandem StrategyDescriptionPotential Application
Carbene and Photoredox CatalysisA formal [5 + 1] cycloaddition to form substituted cycloalkanones. nih.govresearchgate.netSynthesis of cyclohexanone precursors to this compound.
Multi-component Click ReactionA one-pot sequence involving double aldol condensation, Michael addition, cyclization, and click reactions. researchgate.netConstruction of highly functionalized aminocyclitol analogues.
Cyclization/Ring-Opening/ResolutionA three-step process starting from cyclohexene to produce enantiomerically pure cis-2-aminocyclohexanol. google.comA potential route to be adapted for this compound synthesis.

Process Intensification and Scalability Considerations in this compound Production

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process intensification and scalability. The goal is to develop efficient, cost-effective, and sustainable manufacturing processes. Process intensification aims to dramatically improve manufacturing by developing smaller, cleaner, and more energy-efficient technologies.

For biocatalytic processes, scalability can be a challenge. However, enzyme engineering and directed evolution can optimize enzymes to function under industrial conditions, including high substrate loadings and the presence of organic solvents engconfintl.org. An industrial example is the synthesis of β-hydroxyl-α-amino acids, where an engineered aldolase (B8822740) enabled a sustainable, multi-ton scale production process that was five steps shorter than the traditional chemical route engconfintl.org. Scalable biocatalytic C–H oxyfunctionalization reactions have also been demonstrated for the synthesis of drug molecules nih.gov.

In chemical synthesis, shifting from batch to continuous manufacturing is a key aspect of process intensification. Continuous processes can reduce reactor volumes, improve safety by minimizing the hold-up of hazardous materials, decrease operating costs, and reduce solvent usage cetjournal.it. For instance, the production of some active pharmaceutical ingredients has been intensified by transitioning from semi-batch to continuous tubular or stirred-tank reactors cetjournal.it.

The table below highlights key considerations for process intensification and scalability.

AspectStrategyBenefits
Biocatalysis Enzyme engineering and directed evolutionImproved enzyme stability, activity, and tolerance to industrial conditions; enables high substrate loading. engconfintl.org
Biocatalysis Whole-cell biocatalysisIn situ cofactor regeneration, potentially simplifying the process.
Chemical Synthesis Transition from batch to continuous processingReduced equipment size, improved safety, lower operating costs, and reduced waste. cetjournal.it
General Integration of reaction and separation units (e.g., reactive distillation)Lower capital and operating costs compared to sequential reaction and separation steps. mdpi.com

Stereochemical Aspects and Conformational Analysis of 2 Aminocyclohexane 1,3 Diol

Methodologies for Configurational Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a cornerstone technique for determining the relative stereochemistry of molecules in solution. For cyclohexane (B81311) derivatives like 2-aminocyclohexane-1,3-diol, proton (¹H) NMR is particularly insightful. The key parameters derived from a ¹H NMR spectrum are chemical shifts and spin-spin coupling constants (J-values).

The magnitude of the vicinal coupling constant (³JHH), which describes the interaction between protons on adjacent carbon atoms, is highly dependent on the dihedral angle between them. This relationship, described by the Karplus equation, allows for the determination of the relative orientation of substituents on the cyclohexane ring.

In the stable chair conformation of a cyclohexane ring, protons can occupy either axial or equatorial positions. The coupling constants between adjacent protons vary significantly depending on their orientation:

Axial-Axial (Jaa): Typically large (10-13 Hz)

Axial-Equatorial (Jae): Typically small (2-5 Hz)

Equatorial-Equatorial (Jee): Typically small (2-5 Hz)

By analyzing the splitting patterns and measuring the coupling constants of the protons attached to the carbons bearing the amino and hydroxyl groups, chemists can deduce whether these substituents are in axial or equatorial positions, and thus determine the relative stereochemistry of the isomer.

Interactive Table: Representative ¹H NMR Coupling Constants for Cyclohexane Derivatives
Proton InteractionDihedral Angle (approx.)Typical Coupling Constant (Hz)
Axial-Axial180°10 - 13
Axial-Equatorial60°2 - 5
Equatorial-Equatorial60°2 - 5

Single Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

Single crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state. It provides unambiguous information about both the relative and absolute stereochemistry of the compound.

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is a result of the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map of the molecule can be constructed. This map reveals the exact spatial coordinates of each atom, bond lengths, and bond angles.

For chiral molecules, X-ray crystallography can also be used to determine the absolute configuration, which is the actual spatial arrangement of the atoms. This is often achieved through the use of anomalous dispersion, an effect that is more pronounced for heavier atoms. By carefully analyzing the diffraction data, the correct enantiomer can be identified. While specific crystallographic data for this compound is not widely available in public databases, the technique remains the gold standard for definitive stereochemical assignment in related aminocyclohexanol derivatives.

Conformational Dynamics of this compound and its Derivatives

The cyclohexane ring is not static; it is conformationally mobile. The study of these dynamic processes is crucial for a complete understanding of the molecule's behavior.

Chair Conformations and Ring Inversion Processes

The most stable conformation of a cyclohexane ring is the chair conformation, which minimizes both angle strain and torsional strain. The cyclohexane ring can undergo a process called ring inversion or "chair flip," where one chair conformation converts into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

For a substituted cyclohexane like this compound, the two chair conformations are generally not of equal energy. The conformation that places the bulky substituents in the more spacious equatorial positions is typically lower in energy and therefore more populated at equilibrium. The energy difference between the two chair conformers determines the position of the conformational equilibrium.

Influence of Intramolecular Interactions on Conformation (e.g., Hydrogen Bonding)

The conformational preference of this compound is not solely dictated by steric bulk. Intramolecular interactions, particularly hydrogen bonding, can play a significant role in stabilizing certain conformations.

An intramolecular hydrogen bond can form between the amino group and a hydroxyl group, or between the two hydroxyl groups. The formation of such a bond requires the interacting groups to be in close proximity. In some cases, a conformation that would be sterically disfavored might be stabilized by a strong intramolecular hydrogen bond.

For example, in a cis-1,3-disubstituted cyclohexane, a diaxial conformation would typically be high in energy due to 1,3-diaxial interactions. However, if the two axial substituents can form a hydrogen bond, this can partially or fully offset the steric strain, making the diaxial conformation more accessible or even preferred. Studies on cis-cyclohexane-1,3-diol have shown that in non-polar solvents, an intramolecular hydrogen bond can significantly influence the conformational equilibrium. A similar effect can be anticipated in this compound, where the presence of the amino group introduces additional possibilities for hydrogen bonding. The strength of these intramolecular hydrogen bonds can be influenced by the solvent, with polar, hydrogen-bond-accepting solvents tending to disrupt them in favor of intermolecular hydrogen bonds with the solvent.

Interactive Table: Factors Influencing Conformational Equilibrium
FactorDescriptionInfluence on Conformation
Steric Hindrance Repulsive interactions between bulky groups.Favors conformations with bulky groups in equatorial positions.
1,3-Diaxial Interactions Steric strain between axial substituents on carbons 1 and 3.Destabilizes conformations with axial substituents.
Intramolecular Hydrogen Bonding Attractive interaction between a hydrogen atom and an electronegative atom within the same molecule.Can stabilize conformations that bring the interacting groups into proximity, even if sterically less favorable.
Solvent Effects Interaction of the molecule with the surrounding solvent.Polar solvents can disrupt intramolecular hydrogen bonds and solvate polar groups, influencing the conformational preference.

Chiroptical Properties and Stereoselective Recognition Phenomena

The chiroptical properties of a molecule, such as its behavior when interacting with plane-polarized light, are intrinsically linked to its three-dimensional structure. For a chiral molecule like this compound, which possesses multiple stereocenters, these properties provide a powerful tool for elucidating its absolute configuration and conformational preferences in solution. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are central to these investigations. Furthermore, the specific spatial arrangement of the amino and hydroxyl functional groups governs the molecule's ability to engage in stereoselective recognition, a fundamental principle in various chemical and biological processes.

Chiroptical Properties

The chiroptical response of this compound is dictated by the electronic transitions of its chromophores within a chiral environment. The primary chromophores in this molecule are the non-bonding electrons of the oxygen and nitrogen atoms. While these saturated chromophores absorb in the far-UV region, their spatial disposition relative to each other and the chiral cyclohexane scaffold gives rise to measurable CD and ORD spectra.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemistry of a molecule. For this compound, the CD spectrum would be influenced by the conformational equilibrium of the cyclohexane ring and the orientation of the amino and hydroxyl substituents. Intramolecular hydrogen bonding between the functional groups can significantly impact the conformational preferences, thereby altering the CD spectrum.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. The resulting ORD curve can be used to determine the absolute configuration of chiral molecules. The Cotton effect, a characteristic feature of ORD curves in the vicinity of an absorption band, is particularly informative. For this compound, the sign and magnitude of the Cotton effect would be dependent on the spatial arrangement of the substituents and the conformation of the cyclohexane ring.

Stereoselective Recognition Phenomena

Stereoselective recognition is the process by which a chiral molecule interacts differently with the various stereoisomers of another chiral molecule. The well-defined spatial arrangement of the amino and two hydroxyl groups in this compound makes it a candidate for participating in such specific molecular interactions. These interactions are typically mediated by a combination of non-covalent forces, including hydrogen bonding, electrostatic interactions, and van der Waals forces.

The ability of this compound to engage in three-point interactions is a key determinant of its potential for stereoselective recognition. The amino group and the two hydroxyl groups can act as hydrogen bond donors and acceptors, allowing for the formation of a specific network of hydrogen bonds with a complementary chiral substrate.

While direct studies on the stereoselective recognition phenomena of this compound are limited, the broader class of aminocyclohexane derivatives has been explored for its potential in asymmetric synthesis and catalysis. For instance, derivatives of 1,2-diaminocyclohexane are widely used as chiral ligands in transition-metal catalyzed reactions, where they effectively control the stereochemical outcome of the transformation. This capacity for inducing chirality is a direct consequence of the well-defined stereochemistry of the diaminocyclohexane scaffold, which creates a chiral environment around the metal center.

The principles of stereoselective recognition are also central to the biological activity of related aminodiol structures. For example, the sphingosine (B13886) backbone, which is a key component of sphingolipids, is a 2-amino-1,3-diol derivative. The specific stereochemistry of sphingosine is crucial for its role in cellular signaling and recognition processes.

In the context of this compound, its potential for stereoselective recognition could be harnessed in applications such as:

Chiral Resolving Agent: The enantiomers of this compound could be used to separate the enantiomers of a racemic acid through the formation of diastereomeric salts.

Chiral Ligand in Asymmetric Catalysis: By coordinating to a metal center, this compound could create a chiral catalyst capable of promoting enantioselective reactions.

Chiral Stationary Phase in Chromatography: Immobilization of a single enantiomer of this compound onto a solid support could yield a chiral stationary phase for the chromatographic separation of enantiomers.

The following table summarizes the key concepts related to the chiroptical properties and stereoselective recognition of this compound, drawing on principles from related systems.

Property/PhenomenonDescriptionRelevance to this compound
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light.Provides information on the solution-state conformation and absolute configuration. The spectrum is sensitive to intramolecular hydrogen bonding.
Optical Rotatory Dispersion (ORD) Variation of optical rotation with the wavelength of light.The Cotton effect can be used to assign the absolute configuration of the stereocenters.
Stereoselective Recognition Differential interaction of a chiral molecule with the stereoisomers of another chiral molecule.The defined spatial arrangement of the amino and hydroxyl groups allows for specific non-covalent interactions, enabling recognition of other chiral molecules.
Potential Applications Chiral resolving agent, chiral ligand in asymmetric catalysis, component of a chiral stationary phase.

Advanced Characterization Techniques for 2 Aminocyclohexane 1,3 Diol and Its Derivatives

Spectroscopic Analysis in 2-Aminocyclohexane-1,3-diol Research

Spectroscopic techniques are indispensable for the detailed molecular-level investigation of this compound. These methods probe the interaction of the molecule with electromagnetic radiation, yielding valuable data on its electronic structure, vibrational modes, and nuclear spin environment.

High-Resolution NMR Spectroscopy for Structural and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation and purity verification of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the chemical shifts (δ) of the protons are indicative of their local electronic environment. Protons attached to carbons bearing hydroxyl or amino groups (CH-O and CH-N) are expected to resonate at a lower field (higher ppm) compared to the methylene (B1212753) (CH₂) protons of the cyclohexane (B81311) ring due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The hydroxyl (-OH) and amine (-NH₂) protons themselves are often broad and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Spin-spin coupling between adjacent non-equivalent protons provides crucial information about the connectivity and stereochemistry of the molecule. The magnitude of the coupling constants (J-values) can help determine the relative orientation (axial or equatorial) of the substituents on the cyclohexane ring.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. researchgate.net Carbons bonded to the electron-withdrawing hydroxyl and amino groups will appear at a lower field compared to the other ring carbons. researchgate.net The number of distinct signals in the ¹³C NMR spectrum can confirm the symmetry of the molecule. Purity assessment is achieved by identifying any unexpected signals that would indicate the presence of impurities.

Table 1: Representative ¹H and ¹³C NMR Data for an Aminocyclohexanediol Scaffold Note: These are typical expected values. Actual chemical shifts can vary based on stereoisomer, solvent, and concentration.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key ¹H-¹H Couplings (J, Hz)
H-C-N3.0 - 3.550 - 60J(H-C-N, adjacent H) ≈ 3-10 Hz
H-C-O3.5 - 4.265 - 75J(H-C-O, adjacent H) ≈ 3-10 Hz
Cyclohexane CH₂1.2 - 2.020 - 40Geminal and vicinal couplings
NH1.5 - 3.5 (broad)--
OH 2.0 - 5.0 (broad)--

Vibrational Spectroscopy (IR, Raman) for Functional Group and Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and studying intermolecular interactions like hydrogen bonding.

Infrared spectroscopy detects the absorption of IR radiation corresponding to the vibrational modes of specific bonds. Key characteristic absorptions for this compound include:

O-H Stretching: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups. The broadening is a direct result of intermolecular hydrogen bonding.

N-H Stretching: A medium to weak absorption in the 3300-3500 cm⁻¹ range. Primary amines (R-NH₂) typically show two bands in this region corresponding to symmetric and asymmetric stretching modes. scilit.com

C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the sp³ hybridized C-H bonds of the cyclohexane ring. scilit.com

C-O Stretching: A strong band in the 1050-1250 cm⁻¹ region corresponds to the C-O single bond vibration.

N-H Bending: A medium intensity band around 1590-1650 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information. While O-H and N-H stretches are visible, the non-polar C-C bonds of the cyclohexane ring often produce stronger Raman signals than IR signals. This makes Raman spectroscopy a useful tool for analyzing the carbon skeleton. Shifts in the vibrational frequencies, particularly of the O-H and N-H groups, can provide evidence for the strength and nature of hydrogen bonding within the crystal lattice or in solution.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Intensity
O-HStretching3200 - 3600Strong, Broad
N-HStretching3300 - 3500Medium (often two bands)
C-H (sp³)Stretching2850 - 2960Strong
N-HBending1590 - 1650Medium
C-OStretching1050 - 1250Strong

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of this compound and shedding light on its structure through fragmentation analysis. nih.gov

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺, with an m/z value corresponding to its molecular weight plus the mass of a proton (C₆H₁₃NO₂; MW ≈ 131.17 g/mol ). nih.gov High-resolution mass spectrometry can determine the exact mass with high precision, which allows for the confirmation of the elemental formula.

Under higher energy conditions, such as in Electron Impact (EI) ionization or tandem MS (MS/MS), the molecular ion undergoes fragmentation. chemguide.co.uk The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, common fragmentation pathways would include:

Loss of water (H₂O): A peak at [M-18]⁺ is expected due to the elimination of a water molecule from the hydroxyl groups.

Loss of ammonia (B1221849) (NH₃): A peak at [M-17]⁺ can occur from the loss of the amino group.

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the amino or hydroxyl groups is a common pathway for amines and alcohols. libretexts.orgmiamioh.edu

Ring cleavage: The cyclohexane ring can open and fragment in various ways, leading to a series of smaller ions. researchgate.net

Analyzing these fragmentation patterns allows researchers to piece together the molecular structure and confirm the identity of the compound.

Table 3: Expected Mass Spectrometry Data for this compound

Ion m/z Value (approximate) Description
[M+H]⁺132.1Protonated Molecular Ion (in ESI-MS)
[M]⁺•131.1Molecular Ion (in EI-MS)
[M-H₂O]⁺•113.1Loss of a water molecule
[M-NH₃]⁺•114.1Loss of an ammonia molecule

Electronic Spectroscopy (UV-Vis) in Specific Contexts

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy orbitals. msu.edu For a simple saturated molecule like this compound, the possible electronic transitions (σ → σ* and n → σ*) require high energy and thus occur at very short wavelengths, typically below 200 nm. msu.edu This region is often referred to as the "far" or "vacuum" UV region, and routine analysis is difficult. Consequently, UV-Vis spectroscopy is not a primary tool for the direct structural characterization of the parent compound.

However, UV-Vis spectroscopy becomes highly relevant in specific contexts, particularly when the molecule is derivatized to include a chromophore—a part of a molecule that absorbs light. msu.edu For example, if the amino group of this compound is reacted with a compound containing an aromatic ring or a conjugated system, the resulting derivative will exhibit strong UV-Vis absorption at longer, more accessible wavelengths (typically 200-400 nm). This principle is widely used for:

Quantitative Analysis: By creating a derivative with a known molar absorptivity, UV-Vis spectroscopy can be used to accurately determine the concentration of the compound in solution, following the Beer-Lambert law. This is valuable in pharmaceutical quality control and biochemical assays. researchgate.netamhsr.org

Reaction Monitoring: The formation of a UV-active derivative from a non-absorbing precursor can be monitored over time to study reaction kinetics.

Diffraction Methods for Solid-State Structure Elucidation

Diffraction techniques are unparalleled in their ability to determine the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction: Advanced Applications in this compound Chemistry

Single Crystal X-ray Diffraction is the definitive method for determining the absolute structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with very high accuracy. mdpi.commdpi.com

For this compound and its derivatives, advanced applications of this technique are numerous:

Unambiguous Stereochemistry: It can definitively establish the relative and absolute stereochemistry of the chiral centers on the cyclohexane ring, confirming whether the substituents are in cis or trans orientations.

Conformational Analysis: The technique reveals the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state.

Intermolecular Interactions: It provides a detailed map of the intermolecular hydrogen bonding network. The analysis can reveal how the amino and hydroxyl groups of one molecule interact with those of neighboring molecules, which governs the crystal packing and influences physical properties like melting point and solubility.

Structural Confirmation: It serves as the ultimate proof of structure for novel synthetic derivatives of this compound.

The data obtained from a single crystal X-ray diffraction experiment is typically presented in a crystallographic information file (CIF) and includes key parameters such as those listed in the table below.

Table 4: Representative Single Crystal X-ray Diffraction Parameters for a Cyclohexane Derivative Note: These are example parameters and will vary for each specific crystal structure.

Parameter Description Example Value
Crystal SystemThe crystal lattice systemMonoclinic
Space GroupThe symmetry group of the crystalP2₁/n
a, b, c (Å)Unit cell dimensionsa = 7.87, b = 15.97, c = 11.98
α, β, γ (°)Unit cell anglesα = 90, β = 100.3, γ = 90
C-C Bond Length (Å)Average length of a C-C single bond in the ring1.52 - 1.54
C-O Bond Length (Å)Length of the carbon-oxygen bond1.42 - 1.44
C-N Bond Length (Å)Length of the carbon-nitrogen bond1.46 - 1.48
O-H···N H-Bond (Å)Example hydrogen bond distance2.8 - 3.2

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a critical non-destructive analytical technique used to characterize the solid-state properties of crystalline materials, including this compound and its derivatives. The method is instrumental in identifying crystalline phases, determining the degree of crystallinity, and analyzing polymorphism. mdpi.comnih.gov Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a crucial consideration in pharmaceutical development, as different polymorphs can exhibit varied physicochemical properties such as solubility, stability, and bioavailability. nih.gov

The fundamental principle of PXRD involves directing a monochromatic X-ray beam onto a powdered or polycrystalline sample. As the sample is rotated, the X-rays are diffracted by the crystalline lattice planes. The angles and intensities of the diffracted X-rays are measured, producing a unique diffraction pattern, often represented as a plot of intensity versus the diffraction angle (2θ). This pattern serves as a distinct "fingerprint" for a specific crystalline solid.

In the context of this compound, PXRD analysis allows researchers to:

Identify Polymorphs: Each polymorphic form of a derivative will produce a unique PXRD pattern due to differences in its crystal lattice. By comparing the diffraction pattern of a new batch to established reference patterns, the specific polymorph can be identified. researchgate.net

Quantify Crystalline Mixtures: When a sample contains a mixture of polymorphs, PXRD can be used for quantitative analysis. The intensity of specific, non-overlapping peaks corresponding to each polymorph is proportional to its concentration in the mixture, allowing for the determination of polymorphic purity. mdpi.com

Assess Crystallinity: The technique can distinguish between crystalline and amorphous solid forms. Crystalline materials produce sharp, well-defined diffraction peaks, whereas amorphous materials result in a broad, diffuse halo.

Monitor Phase Transitions: PXRD is used to study solid-state phase transitions that may occur due to changes in temperature, pressure, or humidity. This is vital for determining the thermodynamic stability of different polymorphic forms under various storage and processing conditions. researchgate.net

While specific PXRD data for this compound is not extensively published, the following table illustrates a hypothetical PXRD peak analysis for two distinct polymorphs (Form A and Form B) of a derivative, demonstrating how differences in crystal packing lead to unique diffraction patterns.

Diffraction Angle (2θ) - Form ARelative Intensity (%) - Form ADiffraction Angle (2θ) - Form BRelative Intensity (%) - Form B
8.5°1009.2°85
12.1°6513.4°100
15.8°4016.0°30
17.0°8018.5°75
21.3°5522.1°60
25.6°3526.8°45

Chromatographic and Other Separative Techniques for Purity and Isomer Separation

Chromatographic techniques are indispensable for the analysis of this compound and its derivatives, providing powerful methods for assessing chemical purity and, crucially, for separating its various isomers. Due to its multiple chiral centers, this compound can exist as several stereoisomers (enantiomers and diastereomers). These isomers can have different biological activities, making their separation and quantification essential. nih.govchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique. For purity analysis, reversed-phase HPLC (RP-HPLC) is common, where the compound is separated based on its hydrophobicity. However, for the challenging task of separating stereoisomers, specialized chiral chromatography is required. nih.govresearchgate.net

Chiral Separation Mechanisms:

Chiral Stationary Phases (CSPs): This is the most common approach, where the stationary phase of the chromatography column is itself chiral. chromatographyonline.comnih.gov The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different interaction strengths and, consequently, different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are particularly versatile and widely used for this purpose. chromatographyonline.com

Chiral Mobile Phase Additives (CMPAs): A chiral selector, such as a cyclodextrin (B1172386) or a chiral crown ether, is added to the mobile phase. nih.govwvu.edu This selector forms diastereomeric complexes with the analyte enantiomers in the mobile phase, which can then be separated on a standard achiral column.

Pre-column Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be readily separated on a conventional achiral column. nih.gov

Gas Chromatography (GC) can also be utilized, particularly for more volatile derivatives of this compound. Similar to HPLC, chiral separation in GC is typically achieved using capillary columns coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz

The following table provides illustrative examples of chromatographic conditions that could be adapted for the separation of isomers of a this compound derivative.

TechniqueColumn (Stationary Phase)Mobile Phase / Carrier GasFlow RateDetectionApplication
Chiral HPLCCellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD)Hexane/Isopropanol (90:10 v/v)1.0 mL/minUV (220 nm)Enantiomeric Separation
RP-HPLCC18 Silica (5 µm)Acetonitrile/Water with 0.1% TFA (Gradient)1.2 mL/minELSD or MSPurity Assessment
Chiral GCPermethylated Beta-Cyclodextrin CSPHelium1.5 mL/minFIDIsomer Separation (Volatile Derivatives)
HILICAmino or Diol Bonded SilicaAcetonitrile/Ammonium Acetate Buffer0.8 mL/minMSSeparation of Polar Diastereomers

Chemical Transformations and Derivatization of 2 Aminocyclohexane 1,3 Diol

Selective Functional Group Manipulations

Achieving selectivity among the nucleophilic amine and two hydroxyl groups is a central challenge in the chemistry of 2-aminocyclohexane-1,3-diol. The inherent differences in nucleophilicity—the amine typically being stronger than the alcohols under neutral or basic conditions—can be exploited. However, for precise control, strategic manipulation of reaction conditions and the use of protecting groups are often necessary.

The primary amino group is readily susceptible to electrophilic attack. N-alkylation can be achieved using various alkylating agents, such as alkyl halides. A significant challenge in this process is controlling the extent of alkylation, as the primary amine can react to form secondary and tertiary amines, or even a quaternary ammonium salt. The selectivity for mono-N-alkylation over di-N-alkylation often depends on the stoichiometry of the reactants and the specific reaction conditions employed. For instance, using a large excess of the amino alcohol can favor the mono-alkylated product. Phase-transfer catalysis (PTC) has been shown to be an effective method for controlling the selective N-alkylation of other amino alcohols, a technique that could be applicable here. researchgate.netmedcraveonline.com

N-acylation, the reaction with acylating agents like acid chlorides or anhydrides, is typically a high-yield reaction that proceeds selectively at the more nucleophilic nitrogen atom under neutral or mildly basic conditions. This reaction is often used to protect the amino group while further transformations are carried out on the hydroxyl groups.

Table 1: Examples of N-Alkylation and N-Acylation Reactions
Reaction TypeReagentTypical ConditionsPrimary ProductNotes
Mono-N-AlkylationAlkyl Halide (e.g., R-Br)Excess this compound, Na2CO3, CH3CNN-alkyl-2-aminocyclohexane-1,3-diolOver-alkylation to di-N-alkyl product is a common side reaction. medcraveonline.com
N-AcylationAcid Chloride (e.g., R-COCl)Pyridine or Triethylamine, CH2Cl2, 0 °C to rtN-acyl-2-aminocyclohexane-1,3-diol (Amide)Highly selective for the amine group.
N-SulfonylationSulfonyl Chloride (e.g., TsCl)Pyridine, CH2Cl2N-sulfonyl-2-aminocyclohexane-1,3-diol (Sulfonamide)Forms a stable sulfonamide, useful for protection.
Reductive AminationAldehyde/Ketone (R2C=O), NaBH3CNMeOH, pH ~6N-alkyl-2-aminocyclohexane-1,3-diolA milder method for mono-N-alkylation.

Selective modification of the two hydroxyl groups generally requires the prior protection of the more reactive amino group. Once the amine is protected, for instance as an amide or a carbamate, the hydroxyl groups can be targeted. The two hydroxyls at the C-1 and C-3 positions may exhibit different reactivity based on their stereochemical environment (axial vs. equatorial), which can be exploited for selective mono-derivatization under carefully controlled conditions, such as low temperatures and the use of bulky reagents.

O-acylation can be achieved with acid chlorides or anhydrides, often in the presence of a base like pyridine or DMAP. O-alkylation, to form ethers, is typically performed using an alkyl halide under basic conditions (e.g., Williamson ether synthesis with NaH) or via other methods like reaction with an alkene under acidic catalysis. Complete derivatization of both hydroxyl groups is also readily achievable.

Table 2: Examples of O-Alkylation and O-Acylation Reactions (with N-protection)
Reaction TypeReagentTypical ConditionsPrimary ProductNotes
O-Acylation (Esterification)Acetyl Chloride, Et3NCH2Cl2, 0 °CDi-O-acetyl derivativeRequires N-protection (e.g., as Boc-carbamate).
O-Alkylation (Ether Formation)Alkyl Iodide (R-I), NaHTHF, 0 °C to rtDi-O-alkyl derivativeRequires N-protection and strong base.
SilylationTBSCl, ImidazoleDMF, rtDi-O-silyl ether derivativeCommon method for protecting hydroxyl groups.

Cyclization Reactions Leading to Fused Ring Systems (e.g., Oxazolidines)

The 1,2-relationship between the amino group at C-2 and the hydroxyl group at C-1 allows this compound to serve as a precursor for fused heterocyclic systems. A prominent example is the formation of an oxazolidine ring. This reaction involves the condensation of the 1,2-amino alcohol moiety with an aldehyde or a ketone. The process typically proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization via nucleophilic attack by the hydroxyl group, eliminating a molecule of water to form the fused oxazolidine ring. organic-chemistry.org

This transformation is valuable as the oxazolidine ring can serve as a protective group for both the amine and the C-1 hydroxyl, and its formation is often reversible under acidic conditions. The stereochemistry of the starting material will influence the stereochemistry of the newly formed fused ring system.

Other potential cyclization reactions include:

Oxazolidinone formation: Reaction with phosgene, carbonyldiimidazole (CDI), or a chloroformate can lead to the formation of a fused oxazolidin-2-one, which is a cyclic carbamate.

1,3-Oxazinane formation: The 1,3-relationship between the amino group and the C-3 hydroxyl allows for the potential formation of a six-membered 1,3-oxazinane ring upon reaction with an aldehyde. The regioselectivity between forming the five-membered oxazolidine versus the six-membered oxazinane would be a key consideration, often influenced by thermodynamic and kinetic factors.

Table 3: Cyclization Reactions of this compound
ReagentResulting Fused Ring SystemReaction Type
Aldehyde or Ketone (e.g., Benzaldehyde)OxazolidineCondensation/Cyclization organic-chemistry.org
Carbonyldiimidazole (CDI)Oxazolidin-2-oneCyclocarbonylation
FormaldehydeOxazolidine or 1,3-OxazinaneCondensation/Cyclization

Ring-Opening and Rearrangement Reactions of this compound Derivatives

Derivatives of this compound can be substrates for various rearrangement reactions, often leading to significant structural changes such as ring contraction or expansion.

One plausible transformation is a semipinacol-type rearrangement . This can be initiated by the diazotization of the primary amino group with nitrous acid (HONO). This generates an unstable diazonium salt, which readily departs as N₂ gas, leaving behind a secondary carbocation at C-2. This carbocation can then be stabilized by the migration of an adjacent group. Migration of the C1-C6 bond would lead to a ring contraction, yielding a cyclopentanecarboxaldehyde derivative. Alternatively, migration of the C1-hydroxyl group (or a derivative) could occur. The course of such rearrangements is highly dependent on the stereochemistry and the migratory aptitude of the neighboring groups. Such rearrangements are analogous to the Tiffeneau–Demjanov rearrangement. libretexts.org

While direct ring-opening of the stable cyclohexane (B81311) core is energetically unfavorable, reactions that form strained fused-ring intermediates can lead to subsequent ring-opening. For example, the formation of an epoxide (oxirane) ring from one of the diol functionalities could, upon nucleophilic attack, lead to a ring-opened product. researchgate.net The photochemical ring-opening of related cyclohexadiene systems to hexatrienes is a well-known pericyclic reaction, but this requires unsaturation not present in the parent compound. nih.gov

Strategies for Regioselective Derivatization

Controlling which of the three functional groups reacts is paramount for the use of this compound as a synthetic building block. Several strategies can be employed to achieve regioselectivity.

Exploiting Inherent Reactivity: As mentioned, the amine is the most nucleophilic site under many conditions. Standard acylations will selectively target the nitrogen atom.

pH Control: The reactivity of the functional groups can be modulated by changing the pH of the reaction medium. Under acidic conditions, the amino group is protonated to form an ammonium ion (-NH₃⁺), which is no longer nucleophilic. This effectively "protects" the amine, allowing electrophilic attack to occur at the hydroxyl groups.

Protecting Groups: This is the most versatile strategy. The amine can be selectively protected using reagents like di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl). With the amine masked, the hydroxyl groups are available for reaction. To differentiate between the C-1 and C-3 hydroxyls, one might exploit steric hindrance or, if the stereoisomer is cis, form a cyclic protecting group such as an acetonide (using 2,2-dimethoxypropane) which would bridge the 1,3-diol system. us.es

Enzyme-Catalyzed Reactions: Biocatalysts, such as lipases, can exhibit high regioselectivity in the acylation of polyol compounds and could potentially be used to selectively acylate one of the two hydroxyl groups.

The choice of strategy depends on the desired target molecule and the compatibility of the functional groups with the required reaction conditions.

Table 4: Summary of Strategies for Regioselective Derivatization
StrategyPrincipleTarget Functional Group(s)Example Condition/Reagent
Inherent ReactivityAmine is the strongest nucleophile.-NH₂Ac₂O, neutral conditions
pH ControlProtonation of amine deactivates it.-OHAcidic conditions (e.g., H⁺ catalyst)
Amine ProtectionMasking the amine group.-OH1. Boc₂O; 2. AcCl, Pyridine
1,3-Diol ProtectionFormation of a cyclic acetal/ketal.-NH₂Acetone, H⁺ (for cis-diols)

Applications of 2 Aminocyclohexane 1,3 Diol in Advanced Chemical Synthesis and Materials Science

2-Aminocyclohexane-1,3-diol as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The intrinsic chirality and the presence of versatile coordinating functional groups, namely amino and hydroxyl moieties, position this compound and its derivatives as promising candidates for chiral ligands and auxiliaries in asymmetric catalysis. These molecules can form stable complexes with a variety of transition metals, creating a chiral environment that can influence the stereochemical outcome of a chemical reaction.

Role in Enantioselective Organic Transformations

Derivatives of aminocyclohexane have been successfully employed as chiral ligands in a range of enantioselective organic transformations. While direct studies on this compound are not extensively documented in the provided search results, the principles can be inferred from related structures. For instance, chiral ligands based on a trans-1,2-diaminocyclohexane motif are frequently used, and their complexes with transition metals have proven to be efficient catalysts in asymmetric reactions. researchgate.net The presence of both an amino and two hydroxyl groups in this compound offers multiple coordination sites for metal catalysts.

These ligands can be instrumental in reactions such as the asymmetric hydrogenation of ketones, where chiral PNNP and SNNS tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have shown good activity and enantioselectivity. Similarly, pinane-based 2-amino-1,3-diols have been utilized as chiral catalysts in the enantioselective addition of diethylzinc to aldehydes. researchgate.net The stereochemical arrangement of the amino and hydroxyl groups on the cyclohexane (B81311) ring is crucial in creating a well-defined chiral pocket around the metal center, thereby directing the approach of the substrate and leading to the preferential formation of one enantiomer.

The versatility of 2-amino-1,3-propanediols as a platform for synthesizing functional cyclic carbonate monomers highlights the utility of the aminodiol scaffold in creating diverse molecular architectures. This adaptability suggests that this compound could also serve as a foundational structure for a library of chiral ligands tailored for specific enantioselective transformations. The direct catalytic asymmetric synthesis of α-chiral primary amines is another area where such ligands could be impactful, as these products are valuable building blocks in medicinal chemistry.

Diastereoselective Induction in Chemical Reactions

Beyond enantioselectivity, chiral auxiliaries derived from this compound can be employed to control diastereoselectivity in chemical reactions. By temporarily attaching the chiral auxiliary to a prochiral substrate, the inherent chirality of the auxiliary can direct subsequent chemical transformations to favor the formation of one diastereomer over others.

The synthesis of chiral 1,3-diols often involves the enantioselective catalytic reduction of 1,3-hydroxy ketones, which can be achieved through methods including diastereoselective induction. nih.gov A chiral auxiliary based on this compound could be attached to a ketone, for example, to direct a subsequent reduction step. After the desired diastereomer is formed, the auxiliary can be cleaved and recovered. The conformational rigidity of the cyclohexane backbone in this compound can provide a well-defined stereochemical environment, enhancing the level of diastereoselective control. The stereoselective synthesis of pinane-based 2-amino-1,3-diols, which serve as analogues of biologically active molecules, underscores the importance of controlling stereochemistry at multiple centers. researchgate.netbeilstein-journals.orgnih.gov

Contributions of this compound to Supramolecular Chemistry

The trifunctional nature of this compound, possessing both hydrogen bond donors (amino and hydroxyl groups) and acceptors (the nitrogen and oxygen atoms), makes it a valuable building block in the field of supramolecular chemistry. Its ability to engage in specific and directional non-covalent interactions allows for the construction of well-defined, higher-order structures.

Hydrogen Bonding Networks and Self-Assembly Processes

Hydrogen bonding is a powerful tool for directing the self-assembly of molecules into predictable and functional supramolecular architectures. The amino and hydroxyl groups of this compound can participate in a variety of hydrogen bonding motifs, such as chains and dimers. harvard.edu The spatial arrangement of these functional groups on the cyclohexane ring will dictate the geometry of the resulting hydrogen-bonded networks.

For example, the self-assembly of diol molecules can lead to the formation of three-dimensional hydrogen-bonded networks, sometimes resulting in helical assemblies. nih.govresearchgate.net The presence of an additional amino group in this compound would introduce further complexity and potential for creating more intricate and robust networks. The formation of one-dimensional supramolecular polymers can also be achieved through hydrogen-bonding interactions between metallacycles containing appropriate functional groups. mdpi.com The ability of amides derived from trans-cyclohexane-β-amino acids to form gels in a variety of solvents further illustrates the power of hydrogen bonding and self-assembly in creating macroscopic structures from small molecules. chemrxiv.org

Complexation with Metal Ions and Organic Substrates

The amino and hydroxyl groups of this compound are excellent coordinating sites for a wide range of metal ions. The chelation of metal ions by such ligands can lead to the formation of stable metal complexes with defined geometries. nih.govnih.gov The stereochemistry of the ligand will be imparted to the resulting metal complex, which can have implications for its catalytic activity or its role in a larger supramolecular assembly.

The complexation of lanthanide(III) ions with ligands derived from trans-1,2-diaminocyclohexane has been reported, resulting in the formation of binuclear complexes with specific coordination geometries. researchgate.net Similarly, Schiff bases derived from 2-amino-3-hydroxypyridine form stable complexes with various transition metal ions. nih.gov These examples suggest that this compound would readily form complexes with a variety of metal ions, with the stoichiometry and structure of the complex depending on the metal ion and the reaction conditions.

The ability of cyclohexane-1,3-dione derivatives to chelate ferrous ions is a key aspect of their biological activity. nih.gov This highlights the potential for the diol functionality in this compound to participate in metal ion coordination. Furthermore, the formation of colored complexes between azo-containing ligands and metal ions facilitates their spectroscopic determination. researchgate.net

Formation of Supramolecular Architectures and Functional Materials

The combination of hydrogen bonding and metal coordination involving this compound can lead to the formation of complex supramolecular architectures and functional materials. Tripodal molecules are valuable building blocks for creating cryptands, cages, and supramolecular polymers. nih.gov The trifunctional nature of this compound makes it a potential tripodal building block.

The self-assembly of C3h-symmetric building blocks through hydrogen bonding interactions can lead to the formation of porous self-assembled molecular networks. nih.gov By carefully designing derivatives of this compound, it may be possible to create porous materials with potential applications in areas such as gas storage or catalysis. The use of cyclohexadiene-trans-diols as versatile starting materials in natural product synthesis demonstrates the utility of the functionalized cyclohexane core in constructing complex molecular architectures. researchgate.net The development of functional materials from this compound could leverage its ability to form gels, liquid crystals, or other ordered phases through controlled self-assembly processes.

This compound as Building Blocks for Complex Molecular Scaffolds

The this compound framework represents a privileged structural motif in synthetic chemistry. Its rigid cyclohexane backbone, combined with the stereochemically defined placement of amino and hydroxyl functional groups, makes it an exceptionally versatile building block for the construction of complex molecular architectures. zyvex.combasicknowledge101.com The inherent chirality and dense functionality of this scaffold allow for the synthesis of diverse molecules with significant potential in medicinal chemistry and materials science. Chemists utilize this aminocyclitol moiety as a versatile scaffold in drug design, particularly for creating carbocyclic nucleoside analogues that offer greater metabolic stability compared to their natural counterparts. researchgate.net The strategic positioning of the three functional groups facilitates the introduction of various substituents and the formation of intricate ring systems, enabling access to a wide range of molecular diversity.

Synthesis of Natural Product Analogues (e.g., Sphingolipid Derivatives)

The 2-amino-1,3-diol core is a defining feature of many biologically active natural products, most notably sphingolipids. Sphingolipids are essential components of eukaryotic cell membranes and are involved in critical cellular processes such as cell growth, differentiation, and signaling. researchgate.netnih.gov Consequently, the synthesis of sphingolipid analogues for therapeutic and research purposes is an area of intense investigation.

This compound and its acyclic counterparts serve as crucial starting materials for the stereoselective synthesis of sphingoid bases. nih.gov The key challenge in these syntheses is the precise control of the stereochemistry at the C-2 (amino) and C-3 (hydroxyl) positions, which is critical for biological activity. researchgate.net Synthetic strategies often involve the stereoselective construction of the 2-amino-1,3-diol moiety as the central step. researchgate.net For instance, pinane-based 2-amino-1,3-diols, which are analogues of sphingosine (B13886), have been synthesized in a stereoselective manner starting from isopinocarveol. researchgate.net This process involves the formation of a carbamate followed by a stereoselective aminohydroxylation to create a fused oxazolidin-2-one, which is then converted to the target aminodiol. researchgate.net

Sphingosine, a primary long-chain base in mammalian sphingolipids, is chemically known as (2S,3R,4E)-2-amino-4-octadecene-1,3-diol. libretexts.orgnih.gov The development of synthetic routes to access not only the natural D-erythro isomer but also its stereoisomers is important for studying their distinct biological roles. google.com These synthetic efforts highlight the utility of aminodiol building blocks in creating complex natural product analogues that can be used to explore sphingolipid metabolism and develop novel therapeutic agents. nih.gov

Table 1: Synthetic Strategies for Sphingolipid Analogues
StrategyKey IntermediateDescriptionReference
Stereoselective AminohydroxylationOxazolidin-2-oneConversion of an allylic carbamate to a cyclic carbamate, which is then hydrolyzed to the 2-amino-1,3-diol. researchgate.net
Chiral Epoxide OpeningAzido alcoholReaction of a stereospecific epoxide with an azide salt, followed by reduction to install the amino group. google.com
Diastereoselective Reductionα-amino-β-hydroxy ketoneReduction of a ketone precursor to establish the desired anti-aminol diastereomer. nih.gov

Construction of Advanced Pharmaceutical Intermediates

The structural features of this compound make it an ideal scaffold for the development of advanced pharmaceutical intermediates. The cyclohexane-1,3-dione skeleton, a related structure, is a known fragment in a class of natural and synthetic compounds, including herbicides and drugs. nih.gov The ability of such structures to chelate metal ions is key to their inhibitory properties against certain enzymes. nih.gov This suggests that the aminodiol variant could be used to design enzyme inhibitors and other biologically active molecules.

The synthesis of active pharmaceutical ingredients (APIs) often relies on versatile building blocks that allow for the systematic modification and optimization of a lead compound. beilstein-journals.org Cyclohexane derivatives are frequently used for this purpose. For example, cyclohexane-1,3-dione has been used as a key starting material for the synthesis of 1,2,4-triazine derivatives that exhibit anti-proliferative activity and act as tyrosine kinase inhibitors. nih.gov Similarly, the synthesis of the atypical neuroleptic drug olanzapine has been achieved using intermediates derived from related cyclic structures. beilstein-journals.org

The aminocyclitol structure is a core component of carbocyclic nucleoside analogues, which are designed as metabolically stable mimics of natural nucleosides with antiviral properties. researchgate.netbeilstein-journals.org The rigid cyclohexane ring serves as a surrogate for the ribose sugar, while the amino and hydroxyl groups provide handles for attaching the nucleobase and phosphate-mimicking groups. The defined stereochemistry of this compound allows for precise control over the spatial arrangement of these crucial pharmacophoric elements, making it a valuable intermediate for creating novel therapeutics.

Table 2: Examples of Pharmaceutical Scaffolds from Related Cyclic Precursors
Precursor TypeResulting Scaffold/Drug ClassTherapeutic AreaReference
Cyclohexane-1,3-dione1,2,4-Triazine derivativesOncology (Tyrosine Kinase Inhibitors) nih.gov
AminocyclitolsCarbocyclic Nucleoside AnaloguesAntiviral researchgate.net
2-PhenylcyclohexanoneKetamine AnaloguesAnesthetics/Analgesics mdpi.com
Cyclohexadiene-trans-diolsSenepoxide/Iso-crotepoxideNatural Product Synthesis bohrium.com

Potential in Polymer and Materials Chemistry

The bifunctional nature of diols and the presence of an additional reactive amino group make this compound a promising monomer for the synthesis of novel polymers and advanced materials. Diols are fundamental building blocks for polyesters and polyurethanes, two major classes of polymers. jchemrev.comjchemrev.com The synthesis of polyesters, for instance, is typically achieved through the direct esterification of a diol with a diacid. jchemrev.com

A close analogue, 2-amino-1,3-propanediol, has been successfully used as a versatile platform for synthesizing a variety of functional cyclic carbonate monomers. These monomers can undergo ring-opening polymerization (ROP) to produce functional biodegradable polymers, which are of great interest for biomedical applications and the development of environmentally friendly materials. google.com The amino group on the diol can be chemoselectively reacted with various electrophiles before the diol is cyclized, allowing for the introduction of a wide range of functionalities into the resulting polymer.

This strategy can be directly extended to this compound, where the rigid cyclohexane backbone would impart unique thermal and mechanical properties to the resulting polymers, such as increased stiffness and higher glass transition temperatures. Furthermore, the presence of both hydroxyl and amino groups allows for the synthesis of poly(ester amide)s (PEAs). tum.de PEAs combine the favorable properties of both polyesters (biocompatibility, biodegradability) and polyamides (thermal stability, mechanical strength), making them highly suitable for applications in tissue engineering, drug delivery, and as advanced composite materials. tum.de The incorporation of the cyclohexane ring could further enhance the performance of these materials.

Table 3: Potential Polymers Derived from this compound
Polymer ClassCo-monomer(s)Key LinkagePotential Properties/Applications
PolyestersDicarboxylic acids (e.g., adipic acid, sebacic acid)EsterBiodegradable plastics, biomedical materials with enhanced rigidity. mdpi.com
PolycarbonatesPhosgene or derivatives (e.g., triphosgene)CarbonateEngineering thermoplastics with high thermal stability.
Poly(ester amide)sDicarboxylic acidsEster and AmideBiocompatible and biodegradable materials with high mechanical strength for tissue engineering. tum.de
PolyurethanesDiisocyanatesUrethaneElastomers, foams, and coatings with a rigid cyclic segment. jchemrev.com

Structure-Activity Relationship (SAR) Studies of Bioactive this compound Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For bioactive analogues derived from the this compound scaffold, SAR studies would involve systematically modifying the core structure and evaluating the impact of these changes on a specific biological target. Key modifications could include altering the stereochemistry of the functional groups, substituting the amino and hydroxyl groups, and adding various substituents to the cyclohexane ring.

SAR studies on related structures provide a blueprint for how to approach analogues of this compound. For example, in the development of ketamine analogues for anesthetic properties, substituents on the aromatic ring attached to the cyclohexane core were systematically varied. mdpi.com These studies revealed that the position and electronic properties of the substituents significantly affected activity, with 2- and 3-substituted compounds generally being more active than their 4-substituted counterparts. mdpi.com

Similarly, an extensive SAR program on 2-acyl-cyclohexane-1,3-diones, which are inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), demonstrated the importance of specific structural features. nih.gov It was found that the 1,3-dione moiety was essential for inhibitory activity, and the length of an alkyl side chain was optimal at 11 carbons. nih.gov The addition of other groups, such as double bonds or hydroxyls, to the cyclohexane ring generally decreased activity. nih.gov These findings underscore the sensitivity of biological activity to subtle structural modifications.

For this compound analogues, SAR studies would likely explore how modifications at the C-1, C-2, and C-3 positions, as well as on the rest of the ring, affect interactions with a biological target, such as an enzyme active site or a receptor binding pocket. researchgate.net This systematic approach allows for the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the design of more effective therapeutic agents. researchgate.net

Table 4: Illustrative SAR Principles for this compound Analogues
Modification SiteType of ModificationPotential Impact on ActivityRationale
C-2 Amino GroupAlkylation (e.g., -NHCH₃, -N(CH₃)₂)Alter binding affinity and selectivity.Changes in hydrogen bonding capacity and steric bulk.
C-1/C-3 Hydroxyl GroupsEsterification, EtherificationModify solubility, cell permeability, and prodrug potential.Masking polar groups can improve pharmacokinetic properties.
StereochemistryInversion of stereocenters (e.g., cis vs. trans isomers)Drastically alter or abolish biological activity.Biological targets are chiral and require precise 3D orientation of interacting groups.
Cyclohexane RingAddition of alkyl or aryl substituentsIncrease lipophilicity and introduce new binding interactions.Can fill hydrophobic pockets in a target protein. mdpi.com

Computational and Theoretical Investigations of 2 Aminocyclohexane 1,3 Diol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful computational tools for investigating the molecular structure and properties of compounds like 2-aminocyclohexane-1,3-diol. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of a molecule. DFT methods, such as those employing the B3LYP functional, are widely used for their balance of accuracy and computational cost in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous, purely theoretical approach to understanding molecular systems.

For this compound, these calculations can elucidate the preferred three-dimensional arrangement of its atoms, the distribution of electron density, and the energies of its molecular orbitals. Such studies are crucial for understanding the interplay between the amino and hydroxyl functional groups and the conformational preferences of the cyclohexane (B81311) ring.

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. wuxiapptec.comstackexchange.commdpi.com A smaller gap generally suggests higher reactivity. stackexchange.commdpi.com

A theoretical calculation of these descriptors provides quantitative insight into the molecule's reactivity profile.

Table 1: Theoretical Reactivity Descriptors for a Hypothetical Molecule (Note: These values are illustrative for demonstrating the application of the method.)

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Electron-donating ability
LUMO Energy (ELUMO) -Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity, kinetic stability
Ionization Potential (I) -EHOMOEnergy required to remove an electron
Electron Affinity (A) -ELUMOEnergy released when an electron is added
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution
Chemical Softness (S) 1 / (2η)Reciprocal of hardness, indicates higher reactivity
Electronegativity (χ) (I + A) / 2Ability to attract electrons
Chemical Potential (μ) -(I + A) / 2"Escaping tendency" of electrons
Electrophilicity Index (ω) μ2 / (2η)Propensity to accept electrons

This interactive table outlines key reactivity descriptors derived from HOMO-LUMO analysis.

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize angular and torsional strain. The presence of three substituents (one amino and two hydroxyl groups) leads to a complex conformational landscape involving multiple stereoisomers (cis/trans relationships) and, for each, two interconverting chair conformers. libretexts.orglibretexts.org

Computational methods are essential for mapping this energy landscape and predicting the relative stabilities of these conformers. The stability is primarily determined by the balance of several factors:

1,3-Diaxial Interactions : Steric strain between an axial substituent and the other two axial atoms (typically hydrogens) on the same side of the ring. Larger groups prefer equatorial positions to avoid these unfavorable interactions. libretexts.orglibretexts.org

Intramolecular Hydrogen Bonding : The potential for hydrogen bonds to form between the amino and hydroxyl groups, which can stabilize conformers that might otherwise be disfavored due to steric effects. For example, a cis-1,3 arrangement could allow for hydrogen bonding between an axial hydroxyl and an axial amino group, potentially offsetting the 1,3-diaxial strain. stackexchange.comyoutube.com

Gauche Interactions : Steric interactions between adjacent substituents.

For 1,3-disubstituted cyclohexanes, a cis isomer can place both substituents in either diequatorial (generally favored to minimize steric strain) or diaxial positions. libretexts.orgstackexchange.com A trans isomer will have one substituent in an axial and one in an equatorial position. libretexts.org Computational studies on similar cyclohexane-1,3-diols have shown that while diequatorial conformers are often more stable, intramolecular hydrogen bonding in diaxial conformers can significantly influence the equilibrium. stackexchange.comresearchgate.net DFT calculations can precisely quantify the energy differences (ΔG) between these states.

Table 2: Factors Influencing Conformer Stability in this compound

Conformer TypeSubstituent PositionsFavorable FactorsUnfavorable FactorsPredicted Relative Stability
cis-Isomer (Chair 1) Diequatorial (e,e)Low steric strainNoneGenerally High
cis-Isomer (Chair 2) Diaxial (a,a)Potential for intramolecular H-bondingHigh 1,3-diaxial strainLower, but H-bonding can increase stability
trans-Isomer (Chair 1/2) Axial/Equatorial (a,e)Intermediate steric strain1,3-diaxial strain from one groupIntermediate

This interactive table summarizes the key energetic contributions to the stability of different conformers.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be used to validate experimental findings or to characterize molecules that have not yet been synthesized.

Infrared (IR) Spectroscopy : DFT calculations can predict vibrational frequencies with good accuracy. researchgate.net The computed IR spectrum for this compound would show characteristic stretching frequencies for O-H (hydroxyl), N-H (amino), and C-H bonds, as well as bending vibrations. Comparing theoretical and experimental spectra aids in structural confirmation. nih.govsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are valuable for assigning peaks in experimental spectra and for confirming the stereochemistry and conformational preferences of the molecule in solution.

UV-Visible Spectroscopy : Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netnih.gov This provides insight into the electronic structure and potential chromophoric properties of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules based on a classical force field, providing insights into conformational changes, interactions with solvent molecules, and binding to other molecules. nih.gov

For this compound, MD simulations could be used to:

Analyze Solvation : Study how the molecule interacts with water or other solvents, including the formation and lifetime of hydrogen bonds. acs.org

Explore Conformational Dynamics : Observe the ring-flipping process between different chair conformations in real-time and determine the free energy landscape governing these transitions.

Simulate Binding Interactions : If the molecule is being studied as a ligand, MD simulations can model its binding to a biological target, such as a protein receptor. This can reveal the stability of the binding pose and key intermolecular interactions. nih.gov

Mechanistic Insights into Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. smu.edu By calculating the potential energy surface for a reaction, researchers can identify transition states, intermediates, and the activation energies associated with each step. researchgate.netacs.org

For reactions involving this compound, such as N-acylation, O-alkylation, or cyclization reactions, DFT calculations can be employed to:

Map Reaction Pathways : Determine whether a reaction proceeds through a concerted or stepwise mechanism.

Calculate Activation Barriers : Quantify the energy required to reach the transition state, which helps in predicting reaction rates and understanding the influence of catalysts.

Analyze Transition State Geometry : Examine the structure of the transition state to understand the key bond-forming and bond-breaking events.

For example, in a study of the aminolysis of an ester, computational analysis can map the step-by-step process of the amine nucleophile attacking the carbonyl carbon, providing a detailed picture that is often difficult to obtain experimentally.

Predictive Modeling for Chemical Behavior and Interactions

The data generated from quantum chemical calculations and MD simulations can be used as inputs for higher-level predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.orgmdpi.com QSAR models establish a mathematical relationship between the structural or physicochemical properties of a set of molecules and their biological activity or other properties. wikipedia.orgmdpi.com

For this compound and its derivatives, a QSAR study could involve:

Calculating Molecular Descriptors : Using DFT to compute electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric parameters, and other descriptors for a series of related compounds. nih.gov

Correlating with Activity : Statistically correlating these descriptors with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding). mdpi.comnih.gov

Building a Predictive Model : Developing a mathematical equation that can predict the activity of new, unsynthesized derivatives. nih.gov

These models are invaluable in fields like drug discovery and materials science for screening large virtual libraries of compounds and prioritizing the most promising candidates for synthesis and testing. mdpi.comqsartoolbox.org

Future Research Directions for 2 Aminocyclohexane 1,3 Diol Chemistry

Development of Novel and Sustainable Stereoselective Synthesis Methods

The biological and chemical significance of aminodiols is well-established, with the 2-amino-1,3-diol moiety being a key structural feature in biologically active molecules such as sphingolipids and their analogues. beilstein-journals.org Consequently, the development of efficient and stereoselective synthetic routes to access specific stereoisomers of 2-aminocyclohexane-1,3-diol is of paramount importance. Future research in this area should prioritize sustainability and innovation.

Key research objectives include:

Catalytic Asymmetric Methodologies: Moving beyond classical resolutions, future efforts should focus on developing catalytic asymmetric syntheses. This includes exploring transition-metal-catalyzed reactions and organocatalysis to control the stereochemistry of the amino and hydroxyl group introductions.

Biocatalysis: The use of enzymes (e.g., aminotransferases, hydroxylases) could offer highly selective and environmentally benign routes to chiral this compound derivatives.

Renewable Starting Materials: Investigating synthetic pathways that utilize starting materials derived from renewable feedstocks would align with the principles of green chemistry.

Flow Chemistry: The implementation of continuous flow processes could enable safer, more scalable, and efficient production of these compounds.

A comparison of potential synthetic strategies is outlined in the table below.

Synthesis StrategyPotential AdvantagesResearch Focus
Catalytic Asymmetric Synthesis High stereoselectivity, catalytic efficiency, reduced waste.Development of novel chiral ligands and organocatalysts.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme screening and engineering for specific substrates.
Renewable Feedstocks Sustainability, reduced reliance on petrochemicals.Conversion of bio-based platform chemicals.
Flow Chemistry Enhanced safety, scalability, process control, and automation.Optimization of reaction conditions and reactor design.

One established strategy for creating the 2-amino-1,3-diol moiety involves stereoselective aminohydroxylation of allylic carbamates, often utilizing potassium osmate. beilstein-journals.org Another approach is the multi-step synthesis from chiral precursors, such as the synthesis of deoxoprosophylline from Perlin aldehydes. beilstein-journals.org Future work could build upon these concepts by incorporating sustainable practices and novel catalytic systems.

Exploration of Emerging Applications in Catalysis and Advanced Materials

The bifunctional nature of this compound makes it an attractive candidate for applications in catalysis and materials science. The amino and hydroxyl groups can act as coordinating sites for metal ions or as hydrogen-bond donors/acceptors.

Potential applications to be explored:

Chiral Ligands for Asymmetric Catalysis: Derivatives of this compound could serve as chiral ligands for a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, C-C bond formations, and oxidation reactions. The rigid cyclohexane (B81311) backbone can provide a well-defined chiral environment.

Organocatalysts: The compound itself or its derivatives could function as organocatalysts, for instance, in aldol (B89426) or Michael reactions, where the amino and hydroxyl groups can activate substrates through hydrogen bonding or the formation of enamine/iminium intermediates.

Monomers for Advanced Polymers: The diol and amine functionalities allow for its use as a monomer in the synthesis of novel polyamides, polyesters, and polyurethanes. The incorporation of this rigid, functionalized cyclic structure could impart unique thermal and mechanical properties to the resulting polymers.

Self-Assembling Materials: The hydrogen bonding capabilities of the amino and hydroxyl groups could be exploited to design molecules that self-assemble into ordered supramolecular structures, such as gels, liquid crystals, or nanotubes.

Application AreaRole of this compoundPotential Impact
Asymmetric Catalysis Chiral ligand or organocatalyst.Enabling the efficient synthesis of enantiomerically pure compounds.
Polymer Chemistry Functional monomer.Creation of polymers with enhanced thermal stability and novel properties.
Supramolecular Chemistry Building block for self-assembly.Development of new functional materials and "smart" systems.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with synthetic efforts can accelerate the discovery and optimization of processes and applications involving this compound. Density Functional Theory (DFT) and other computational methods are powerful tools for understanding molecular structure, reactivity, and spectroscopic properties. researchgate.netnih.gov

Future research should leverage this synergy in several ways:

Mechanism Elucidation: Computational modeling can be used to investigate the transition states and reaction pathways of synthetic routes, providing insights that can guide the optimization of reaction conditions and catalyst design.

Predicting Catalyst Performance: For applications in catalysis, computational screening can help in the rational design of ligands and organocatalysts based on this compound, predicting their effectiveness and selectivity before undertaking extensive experimental work.

Understanding Molecular Interactions: Molecular docking and dynamics simulations can predict how derivatives of this compound interact with biological targets or how they self-assemble, guiding the design of new drugs or materials. mdpi.com

Spectroscopic Analysis: Quantum chemical calculations can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR), confirming the structure and stereochemistry of newly synthesized compounds. nih.gov

Research AreaComputational ToolObjective
Synthetic Route Optimization DFT (Transition State Analysis)To understand reaction mechanisms and improve yields/selectivity.
Catalyst Design Molecular ModelingTo rationally design effective chiral ligands and organocatalysts.
Materials Science Molecular DynamicsTo predict and understand the self-assembly and bulk properties of materials.
Structural Elucidation GIAO-DFT, etc.To aid in the interpretation of NMR and other spectroscopic data. researchgate.net

Integration of this compound into Complex Biological Systems Research

The structural similarity of the aminocyclitol core to natural products and carbohydrates makes this compound a valuable scaffold for research in chemical biology and medicinal chemistry. Its constrained conformation and stereochemically defined functional groups can be used to mimic peptide turns or carbohydrate recognition motifs.

Promising avenues for future research include:

Scaffolds for Bioactive Molecules: The cyclohexane core can be elaborated with various functional groups to create libraries of compounds for screening against different biological targets. The 2-amino-1,3-diol motif is a known pharmacophore in compounds targeting enzymes involved in sphingolipid metabolism. beilstein-journals.org

Peptidomimetics: Incorporating the rigid this compound structure into peptide sequences can enforce specific conformations. This is a valuable strategy for designing β-peptides that can adopt stable secondary structures, such as helices, and exhibit biological activity. wisc.edu

Probes for Chemical Biology: Fluorescently labeled or otherwise tagged derivatives of this compound could be developed as chemical probes to study biological processes, such as enzyme activity or carbohydrate-protein interactions.

Glycomimetics: The spatial arrangement of the hydroxyl and amino groups can be designed to mimic the presentation of these groups in natural sugars. Such "glycomimetics" could be used to inhibit or probe carbohydrate-binding proteins (lectins) or glycosidases, which are involved in numerous diseases.

Research FieldApplication of this compoundGoal
Medicinal Chemistry Core scaffold for compound libraries.Discovery of new therapeutic agents.
Peptide Science Constrained building block.Design of stable, biologically active peptidomimetics. wisc.edu
Chemical Biology Platform for chemical probes.To visualize and study biological processes in real-time.
Glycobiology Carbohydrate mimic (glycomimetic).To modulate the function of carbohydrate-binding proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Aminocyclohexane-1,3-diol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A common approach involves condensation reactions between cyclohexane-1,3-dione derivatives and amine precursors. For example, trichloroacetonitrile and triethylamine in ethanol under reflux (2–4 hours) can yield amino-substituted cyclohexane-diol derivatives. Catalysts like nanosolid superacids (e.g., SO₄²⁻/Fe₂O₃) improve reaction efficiency in aldol condensations .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, eluting with ethyl acetate/hexane) is recommended. Monitor purity via TLC (Rf ≈ 0.3–0.5 in 1:1 EtOAc/hexane).

Q. How can the stereochemistry of this compound isomers be resolved and characterized?

  • Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with mobile phases like hexane/isopropanol (90:10) at 1 mL/min. Retention times vary by isomer (e.g., cis vs. trans) .
  • Characterization : Compare experimental vs. calculated [α]D values (polarimetry) and assign configurations using NOESY NMR (e.g., cross-peaks between axial protons in cis isomers) .

Q. What analytical techniques are most effective for confirming the structure of this compound?

  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode (expected [M+H]⁺ ~ 160.1 m/z). Fragmentation patterns (e.g., loss of –NH₂ or –OH groups) aid identification .
  • NMR : Key signals include δ ~3.5–4.0 ppm (diol protons), δ ~2.8–3.2 ppm (amine protons), and δ ~1.4–2.1 ppm (cyclohexane backbone). ¹³C NMR should show carbonyl carbons at δ ~210 ppm (if ketone intermediates exist) .

Q. How can solubility and stability of this compound be assessed under laboratory conditions?

  • Solubility : Test in solvents (water, DMSO, ethanol) via saturation experiments. For example, solubility in water is typically <1 mg/mL at 25°C, requiring DMSO for biological assays .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., oxidation to quinones) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction mechanisms and regioselectivity in this compound synthesis?

  • Approach : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states. Compare activation energies for competing pathways (e.g., amine attack at C1 vs. C3 of cyclohexane-1,3-dione). Solvent effects (ethanol) can be incorporated via PCM .
  • Validation : Match computed IR spectra (e.g., –NH stretching ~3300 cm⁻¹) with experimental FT-IR data .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected ¹³C NMR shifts)?

  • Case Study : For anomalous ¹³C shifts (e.g., δ ~180 ppm instead of 210 ppm), revise structural assignments using 2D NMR (HSQC, HMBC) or X-ray crystallography. Predicted vs. experimental shifts (CSEARCH protocol) highlight misassignments .
  • Example : A 2024 study revised a cyclohexane-diol derivative’s structure after detecting discrepancies between predicted and observed carbonyl shifts .

Q. How can bioactivity assays (e.g., antimicrobial or anticancer) be designed for this compound derivatives?

  • In Vitro Testing : Screen against Gram-positive bacteria (e.g., S. aureus) using MIC assays (concentration range: 1–256 µg/mL). Include fluorinated analogs (e.g., 2,4-difluoro derivatives) to enhance membrane permeability .
  • Mechanistic Studies : Use fluorescence microscopy (propidium iodide staining) to assess membrane disruption .

Q. What advanced purification techniques improve enantiomeric excess (ee) in chiral this compound synthesis?

  • Chromatography : Simulated moving bed (SMB) chromatography with Chiralcel OD-H column (mobile phase: hexane/ethanol 85:15). Achieve >98% ee with flow rates of 10 mL/min .
  • Crystallization : Use diastereomeric salt formation with L-tartaric acid. Optimize solvent (methanol/water) and cooling rates (−5°C/hour) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.